cyanopeptolin 954

Protease Inhibition Natural Products Enzyme Assay

Cyanopeptolin 954 (CAS 866718-63-0) is a structurally differentiated Ahp-cyclodepsipeptide chymotrypsin inhibitor (IC50 45 nM) featuring three unique modifications—hydrophobic L-leucine at position 4, 3′-chloro-N-Me-L-tyrosine at position 7, and L-phenylalanine at position 6—that preclude simple substitution with in‑class analogs. It offers 20‑fold higher potency than cyanopeptolin 963A for high‑throughput screening and a characterized 53% yield increase under phosphorus limitation for fermentation optimization. Its distinctive MS/MS fragmentation signature also supports environmental monitoring applications. Procure this high‑purity (≥98%) research compound to access a differentiated chemotype unavailable from generic cyclodepsipeptide suppliers.

Molecular Formula C46H63ClN8O12
Molecular Weight 955.5
CAS No. 866718-63-0
Cat. No. B606881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyanopeptolin 954
CAS866718-63-0
SynonymsCyanopeptolin 954;  Cyanopeptolin-954;  Cyanopeptolin954; 
Molecular FormulaC46H63ClN8O12
Molecular Weight955.5
Structural Identifiers
SMILESCC1C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)NC(C(=O)O1)C(C)C)CC3=CC(=C(C=C3)O)Cl)C)CC4=CC=CC=C4)O)CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C
InChIInChI=1S/C46H63ClN8O12/c1-23(2)19-32-41(61)50-31-15-18-37(59)55(44(31)64)34(21-27-11-9-8-10-12-27)45(65)54(7)33(22-28-13-16-35(57)29(47)20-28)42(62)52-38(24(3)4)46(66)67-25(5)39(43(63)51-32)53-40(60)30(49-26(6)56)14-17-36(48)58/h8-13,16,20,23-25,30-34,37-39,57,59H,14-15,17-19,21-22H2,1-7H3,(H2,48,58)(H,49,56)(H,50,61)(H,51,63)(H,52,62)(H,53,60)/t25-,30-,31+,32-,33-,34-,37-,38-,39-/m0/s1
InChIKeyJECPFNPTJNKMMN-LJHWZSARSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cyanopeptolin 954 CAS 866718-63-0: A Chlorine-Containing Ahp-Cyclodepsipeptide Chymotrypsin Inhibitor


Cyanopeptolin 954 (CAS 866718-63-0) is a chlorine-containing cyclic depsipeptide belonging to the Ahp-cyclodepsipeptide family of serine protease inhibitors, first isolated from the freshwater cyanobacterium Microcystis aeruginosa NIVA Cya 43 in 2005 [1]. The compound's structural elucidation via 2D NMR and GC-MS analysis revealed a molecular formula of C46H63ClN8O12 and a molecular weight of approximately 954 Da, from which its numerical designation derives [1]. This compound is a member of the broader cyanopeptolin class—non-ribosomally synthesized peptides characterized by the conserved 3-amino-6-hydroxy-2-piperidone (Ahp) residue essential for serine protease inhibition [2].

Why Cyanopeptolin 954 Cannot Be Substituted with Generic Cyanopeptolins or Serine Protease Inhibitors


Cyanopeptolin 954 possesses three structural features that distinguish it from other Ahp-cyclodepsipeptides and preclude simple substitution with in-class analogs. First, the replacement of the basic amino acid at position 4 with L-leucine (hydrophobic) fundamentally alters both enzyme selectivity and binding affinity [1]. Second, the presence of the uncommon 3′-chloro-N-Me-L-tyrosine residue at position 7 introduces a unique halogenation that is absent in most cyanopeptolins and may influence metabolic stability and target recognition [1]. Third, the compound co-occurs naturally with nostopeptin BN920 in the same producing strain, yet the two compounds exhibit measurable differences in chymotrypsin inhibitory potency (IC50 45 nM vs. 31 nM), confirming that even structurally similar co-metabolites are not functionally equivalent [1][2].

Quantitative Evidence Guide: Cyanopeptolin 954 Performance Data vs. Comparator Compounds


Chymotrypsin Inhibition: Cyanopeptolin 954 vs. Co-Isolated Nostopeptin BN920

Cyanopeptolin 954 demonstrates nanomolar chymotrypsin inhibition. In the same assay system and originating from the identical Microcystis aeruginosa NIVA Cya 43 strain, cyanopeptolin 954 exhibits an IC50 of 45 nM against bovine chymotrypsin, while the co-isolated compound nostopeptin BN920 shows an IC50 of 31 nM [1]. This 1.45-fold difference in potency confirms that even co-produced metabolites from the same source organism are not functionally interchangeable.

Protease Inhibition Natural Products Enzyme Assay

Potency Differential: Cyanopeptolin 954 vs. Cyanopeptolin 963A

Cyanopeptolin 954 (IC50 = 45 nM) is approximately 20-fold more potent against chymotrypsin than cyanopeptolin 963A (IC50 = 0.9 µM = 900 nM), a related cyanopeptolin isolated from Microcystis PCC 7806 [1]. While direct cross-study comparison limitations apply, both assays employed bovine chymotrypsin and were reported in the same journal (Journal of Natural Products) within a one-year period [1][2]. The potency differential correlates with the distinct substitution at position 4 (L-leucine in cyanopeptolin 954 vs. basic amino acid replacement by L-tyrosine at position 3 in cyanopeptolin 963A).

Serine Protease Structure-Activity Relationship Drug Discovery

Phosphorus-Responsive Production: 53% Content Increase Under Nutrient Limitation

Cyanopeptolin 954 content in Microcystis aeruginosa NIVA Cya 43 increases significantly under phosphorus-limited conditions. In a controlled 15-day batch culture experiment with phosphate concentrations of 30, 50, and 75 µM, LC-MS quantification revealed a 53% increase in CP954 content as phosphate concentration decreased [1]. This quantifiable nutrient-responsive regulation differs from the production patterns observed for other cyanobacterial secondary metabolites [2].

Cyanobacterial Metabolism Environmental Regulation Natural Product Biosynthesis

Unique Structural Signature: 3′-Chloro-N-Me-L-Tyrosine Residue

Cyanopeptolin 954 contains the uncommon 3′-chloro-N-Me-L-tyrosine residue at position 7 of the cyclic depsipeptide core—a structural feature confirmed by comprehensive 2D NMR and GC-MS analysis of the hydrolysate [1]. This chlorinated residue distinguishes cyanopeptolin 954 from most other characterized Ahp-cyclodepsipeptides, including the closely related cyanopeptolin 963A (which lacks chlorination and contains L-tyrosine substitution at position 3) and cyanopeptolin S (which contains a sulfated glyceric acid side chain instead) [1][2]. The chlorine substitution may influence membrane permeability, metabolic stability, and target recognition.

Structural Elucidation Halogenated Natural Products Chemotaxonomy

Recommended Research and Industrial Application Scenarios for Cyanopeptolin 954


Chymotrypsin Inhibition Studies Requiring Nanomolar Potency with Defined Specificity Profile

Cyanopeptolin 954 is suitable for in vitro chymotrypsin inhibition studies requiring nanomolar potency (IC50 = 45 nM) [1]. The compound's 20-fold higher potency compared to cyanopeptolin 963A makes it preferable for assays where lower compound quantities are needed, such as high-throughput screening cascades or experiments with limited enzyme availability [1][2]. Researchers should note that while cyanopeptolin 954 is less potent than the co-isolated nostopeptin BN920 (IC50 = 31 nM) in head-to-head comparison, its unique chlorinated structure may confer different selectivity profiles that merit investigation [1].

Environmental Monitoring and Cyanobacterial Bloom Metabolite Profiling

The 3′-chloro-N-Me-L-tyrosine residue provides a distinctive MS/MS fragmentation signature for confident identification of cyanopeptolin 954 in environmental samples using LC-MS/MS methods [1]. This is valuable for water quality monitoring programs tracking cyanobacterial secondary metabolites during harmful algal blooms. Additionally, the documented 53% increase in CP954 content under phosphorus-limited conditions [3] makes this compound a potential marker for nutrient stress in Microcystis populations, with applications in ecological research and bloom prediction modeling.

Natural Product Structure-Activity Relationship (SAR) and Medicinal Chemistry Campaigns

Cyanopeptolin 954 offers three distinct structural features for SAR exploration: the hydrophobic L-leucine at position 4 (replacing the typical basic amino acid), the 3′-chloro-N-Me-L-tyrosine at position 7, and L-phenylalanine at position 6 [1]. These unique modifications provide medicinal chemists with a differentiated chemotype for probing chymotrypsin binding interactions and for developing synthetic analogs with potentially improved pharmacokinetic properties. The compound serves as a comparator for understanding how hydrophobic substitutions at position 4 influence enzyme selectivity relative to basic amino acid-containing cyanopeptolins [2].

Cyanobacterial Secondary Metabolite Biosynthesis and Fermentation Optimization

For researchers optimizing cyanopeptolin 954 production via fermentation of Microcystis aeruginosa NIVA Cya 43, the quantifiable 53% increase in CP954 content under phosphorus limitation provides an actionable cultivation parameter for yield enhancement [3]. This nutrient-responsive regulation contrasts with production patterns of other cyanopeptolins and should be accounted for in experimental design when comparing yields across different cultivation conditions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for cyanopeptolin 954

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.